molecular formula C9H7BrN2S2 B2631301 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide CAS No. 2138224-58-3

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide

Cat. No.: B2631301
CAS No.: 2138224-58-3
M. Wt: 287.19
InChI Key: MILISRUUIHMGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide (CAS 2138224-58-3) is a high-purity organic salt developed for biochemical and pharmacological research. This compound features a fused imidazothiazole heterocyclic system substituted with a thiophene ring, a structural motif known to confer significant biological activity . The hydrobromide salt form enhances the compound's stability and solubility for in vitro and in vivo experimental applications. The imidazo[2,1-b][1,3]thiazole scaffold is of great interest in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological profiles. Research indicates that this core structure is associated with potent antitumor and anticancer activity . Specific analogues have shown promising growth inhibition against a diverse panel of cancer cell lines, including ovarian (OVCAR-3), colon (HCT-15), renal (CAKI-1, UO-31), and leukemia (CCRF-CEM, SR) models . Furthermore, this class of compounds has been explored as a new type of FLT3 inhibitor , exhibiting high potency in cellular and enzymatic assays relevant to acute myeloid leukemia (AML) research . Additional investigated activities include antimicrobial, antifungal, and enzyme inhibition effects . This product is supplied with detailed analytical characterization. For Research Use Only . Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-thiophen-3-ylimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S2.BrH/c1-3-12-6-7(1)8-5-11-2-4-13-9(11)10-8;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILISRUUIHMGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN3C=CSC3=N2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Cyclocondensation with α-Bromoacetyl Intermediates

The compound is synthesized via cyclocondensation reactions involving α-bromoacetyl precursors and thiosemicarbazide derivatives. For example:

  • Reaction : 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine reacts with α-bromoacetyl thiophene derivatives in refluxing ethanol (6 h), followed by neutralization with NaHCO₃ to yield the hydrobromide salt .

  • Yield : 55–68% .

One-Pot Multicomponent Reactions

Ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) facilitate efficient one-pot synthesis. This method combines aldehydes, thiazole derivatives, and hydrazines under mild conditions .

Thiophene Ring Modifications

The thiophen-3-yl moiety undergoes electrophilic substitution (e.g., halogenation, nitration) to introduce functional groups. For instance:

  • Sulfonamide Formation : Reaction with 2-aminobenzo[d]thiazole-6-sulfonamide in 2-methoxyethanol yields sulfonamide-functionalized derivatives .

Spirocyclization

Reactions with mercaptoacetic acid or 2-mercaptopropionic acid in anhydrous benzene produce spirocyclic derivatives (e.g., 1-thia-4-azaspiro[4.5]decane), which are potent kinase inhibitors .

Reaction Optimization Data

Reaction TypeConditionsYieldKey ReagentsSource
CyclocondensationRefluxing ethanol, 6 h55–68%α-Bromoacetyl thiophene, NaHCO₃
SpirocyclizationAnhydrous benzene, Dean-Stark54–68%Mercaptoacetic acid
Ionic liquid-assisted synthesis[Bmim]Br, 80°C, 4 h70–90%Aldehydes, thiosemicarbazides

Mechanistic Insights

  • Cyclization Mechanism : The reaction proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the α-bromoacetyl carbon, followed by intramolecular cyclization and HBr elimination .

  • Spirocyclization : Mercaptoacetic acid acts as a bifunctional reagent, facilitating thiolate-mediated ring closure .

Anticancer Activity

  • FAK Inhibition : Derivatives inhibit focal adhesion kinase (FAK) phosphorylation (IC₅₀: 0.59–2.81 μM in mesothelioma cells) .

  • Synergy with Gemcitabine : Enhances gemcitabine efficacy by upregulating hENT-1 transporter expression .

Antimycobacterial Activity

  • Tuberculosis Inhibition : MIC values as low as 6.03 μM against Mycobacterium tuberculosis (comparable to ethambutol) .

Structural Characterization

  • IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretch) and 3190 cm⁻¹ (N–H stretch) .

  • ¹H NMR : Distinct signals for thiophene protons (δ 7.2–7.8 ppm) and imidazo-thiazole protons (δ 8.1–8.5 ppm) .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in acidic conditions but hydrolyzes in alkaline media due to bromide ion lability .

  • Thermal Stability : Decomposes above 220°C, limiting high-temperature applications.

Scientific Research Applications

Medicinal Chemistry

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated IC50 values in the low micromolar range against pancreatic cancer cells, suggesting strong anticancer potential .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties . It has been evaluated against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have shown effectiveness comparable to standard antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects , making it a candidate for further investigation in neurodegenerative diseases .

Material Science

In addition to its biological applications, this compound is also being explored in materials science for the development of new polymers and dyes. Its ability to form stable complexes with metal ions can be utilized in creating novel materials with specific electronic properties .

Anticancer Activity

A study focused on the synthesis of various imidazo[2,1-b][1,3]thiazole derivatives highlighted their cytotoxic activities against human cancer cell lines such as HeLa and MCF-7. The results indicated that certain modifications to the thiophene group significantly enhanced antiproliferative activity .

CompoundCell LineIC50 (µM)
Compound AHeLa2.5
Compound BMCF-73.0
Compound CPanc-1R2.2

Antimicrobial Efficacy

In another study assessing the antimicrobial properties of thiophene-containing compounds, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.12 to 0.25 µM .

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Antiproliferative Activity: Thiophen-3-yl Derivatives

The thiophen-3-yl substituent is critical for anticancer activity. Two closely related compounds, 12a (3-[6-(Thiophen-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole hydrobromide) and 12b (1-methyl analog of 12a), share structural similarities with the target compound. Both exhibited comparable antiproliferative potency (IC50: 0.85–1.70 μM) and suppressed migration in gemcitabine-resistant Panc-1R cells. Notably, 12b also reduced FAK phosphorylation, suggesting enhanced downstream kinase modulation compared to 12a .

Compound Substituent(s) IC50 (μM) Key Biological Effects
Target Compound Thiophen-3-yl 0.85–1.70 MMP2/MMP9 inhibition, FAK modulation
12a Thiophen-3-yl + 1H-indole 0.85–1.70 Antiproliferative, migration suppression
12b Thiophen-3-yl + 1-methylindole 0.85–1.70 FAK phosphorylation inhibition

COX-2 Inhibitors: Methylsulfonylphenyl Derivatives

In contrast, 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) demonstrates divergent activity as a COX-2 inhibitor (IC50: 0.08 μM; selectivity index = 313.7). The methylsulfonylphenyl group at C-6 enhances COX-2 affinity, while the dimethylamine at C-5 optimizes selectivity over COX-1 . This highlights how substituent positioning and electronic properties dictate target specificity.

Compound Substituent(s) IC50 (COX-2) Selectivity Index (COX-2/COX-1)
6a 4-(Methylsulfonyl)phenyl 0.08 μM 313.7

Benzo[1,4]dioxin Derivatives

Compounds 10c and 10d incorporate a benzo[1,4]dioxin moiety at C-4.

  • 10c : 5-Bromo-substituted indole, melting point 327°C, yield 55% .
  • 10d : 5-Fluoro-1-methylindole, melting point 257°C, yield 58% .

Bromophenyl Derivatives

Compounds like ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide () and 6-(4-bromophenyl)imidazo[2,1-b]thiazole () prioritize halogenated aromatic groups. While their activities are unspecified, bromine’s electron-withdrawing nature may enhance stability or receptor binding in specific contexts.

Key Findings and Trends

Substituent-Driven Activity :

  • Thiophen-3-yl : Enhances antiproliferative activity via MMP/FAK pathways.
  • Methylsulfonylphenyl : Optimizes COX-2 inhibition through steric and electronic effects.
  • Halogens (Br, F) : Improve compound stability and modulate physical properties.

Salt Forms : Hydrobromide salts (e.g., target compound, ) improve solubility and bioavailability compared to free bases.

Structural Flexibility : The imidazo[2,1-b][1,3]thiazole core tolerates diverse substituents, enabling tailored pharmacological profiles.

Biological Activity

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide is a heterocyclic compound featuring imidazole and thiazole rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the cyclization of 2-aminothiazole with thiophene-3-carboxaldehyde under specific conditions. Common solvents include ethanol or methanol, and the product is often isolated via crystallization methods.

Antimicrobial Activity

Research indicates that derivatives of thiazole and imidazole exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazo[2,1-b][1,3]thiazole compounds demonstrate activity against various bacterial strains. In one study, compounds were evaluated using the agar well diffusion method, revealing moderate to high inhibition zones against Bacillus subtilis and Staphylococcus aureus, with inhibition zones ranging from 12 to 18 mm compared to a reference drug .

Anticancer Activity

The anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives has been extensively studied. A recent investigation into a series of compounds highlighted their ability to inhibit focal adhesion kinase (FAK) phosphorylation in pancreatic cancer cells. Compounds demonstrated IC50 values between 0.59 to 2.81 μM in inhibiting tumor cell proliferation and migration . Another study indicated that specific derivatives exhibited antiproliferative activity against gemcitabine-resistant pancreatic cancer cells, suggesting a promising avenue for developing new cancer therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been documented. Certain compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A study on thiazolo[3,2-b][1,2,4]triazole derivatives revealed their potential as anti-inflammatory agents with favorable pharmacokinetic profiles .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways.
  • Receptor Interaction : It can interact with specific receptors that modulate cellular responses related to inflammation and proliferation.
  • Metal Ion Complexation : Its ability to form stable complexes with metal ions may enhance its biological activity through various biochemical pathways.

Case Studies

Study Focus Key Findings
FAK Inhibition in CancerCompounds inhibited FAK phosphorylation; IC50 values between 0.59 to 2.81 μM
Antiproliferative ActivityEffective against gemcitabine-resistant pancreatic cancer cells; IC50 values from 2.2 to 3.9 mM
Anti-inflammatory PropertiesDemonstrated inhibition of pro-inflammatory cytokines; favorable pharmacokinetics

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide?

  • Methodology :

  • Vilsmeier-Haack formylation : Introduce a formyl group at position 5 of the imidazo[2,1-b]thiazole core using POCl₃ and DMF, followed by Schiff base formation with amines (e.g., hydrazine) and cyclization .
  • Hydrobromide salt preparation : Neutralize the free base with HBr and recrystallize using ethanol/water mixtures to enhance solubility and stability .

Q. Which spectroscopic techniques are used to characterize this compound and its derivatives?

  • Methodology :

  • IR spectroscopy : Confirm functional groups like C=O or N-H bonds in Schiff base intermediates .
  • ¹H/¹³C NMR : Assign proton and carbon environments, particularly for thiophene substituents and imidazo-thiazole core .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns of derivatives .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

  • Methodology :

  • Agar dilution method : Determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains, with comparative analysis against reference drugs like fluconazole .

Advanced Research Questions

Q. How do structural modifications influence the compound’s antiproliferative activity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Replace the thiophene moiety with halogens (e.g., bromophenyl) or sulfonyl groups to assess changes in cytotoxicity. Derivatives with 4-bromophenyl substituents showed enhanced activity against prostate cancer (PC-3) cells (log₁₀GI₅₀ < -8.00) .
  • Heterocyclic hybridization : Fuse imidazo[2,1-b]thiazole with pyrimidine or indole scaffolds to improve selectivity for pancreatic cancer cells (e.g., SUIT-2, IC₅₀ = 0.85–1.70 µM) .

Q. What molecular mechanisms underlie its enzyme inhibitory effects?

  • Methodology :

  • COX-2 inhibition assays : Use murine COX-2 enzyme assays to measure IC₅₀ values, identifying 6-(4-(methylsulfonyl)phenyl) derivatives as potent inhibitors (e.g., compound 5 , IC₅₀ = 0.12 µM) .
  • Molecular docking : Simulate binding interactions with MMP-2/9 or FAK kinases to explain reduced proteolytic activity and phosphorylation inhibition in Panc-1R cells .

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Methodology :

  • Multi-cell-line validation : Test compounds in diverse panels (e.g., NCI-60) to account for cell-line-specific responses .
  • Standardized assay conditions : Control variables like serum concentration (e.g., 10% FBS) and incubation time (72 hours) to minimize variability .

Q. What role does the hydrobromide counterion play in bioavailability?

  • Methodology :

  • Solubility studies : Compare free base vs. hydrobromide salt solubility in water/DMSO using HPLC. Hydrobromide forms exhibit improved aqueous solubility (e.g., 74 mg/mL in water) .
  • In vivo pharmacokinetics : Track plasma concentration-time profiles in rodent models to assess absorption enhancements .

Q. How does the compound modulate FAK signaling in resistant cancer cells?

  • Methodology :

  • Western blotting : Quantify FAK phosphorylation levels in gemcitabine-resistant Panc-1R cells post-treatment. Compound 12b reduced p-FAK by >50% at 1 µM .
  • Migration assays : Use transwell chambers to demonstrate inhibition of cell motility linked to FAK downregulation .

Key Research Gaps

  • Synergistic effects : Limited data on combination therapies (e.g., with gemcitabine) to overcome drug resistance .
  • In vivo toxicity : Few studies address systemic toxicity or organ-specific side effects in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.